Butyl acetate

Catalog No.
S536823
CAS No.
123-86-4
M.F
C6H12O2
CH3COO(CH2)3CH3
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acetate

CAS Number

123-86-4

Product Name

Butyl acetate

IUPAC Name

butyl acetate

Molecular Formula

C6H12O2
CH3COO(CH2)3CH3
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3

InChI Key

DKPFZGUDAPQIHT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C

Solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.07 M
8.4 mg/mL at 25 °C
In water, 8.33X10+3 mg/L at 25 °C
In water, 6,700 ppm at 25 °C
Soluble in 120 parts water at 25 °C
In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C
Miscible with alcohol, ether; soluble in most hydrocarbons
Miscible with ethanol, ethyl ether; soluble in acetone, chloroform
Soluble in alcohol, ether, hydrocarbons
Solubility in water, g/100ml at 20 °C: 0.7
miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water
1%

Synonyms

n-Butyl acetate; NSC 9298; NSC-9298; NSC9298

Canonical SMILES

CCCCOC(=O)C

Description

The exact mass of the compound Butyl acetate is 116.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.07 m8.4 mg/ml at 25 °cin water, 8.33x10+3 mg/l at 25 °cin water, 6,700 ppm at 25 °csoluble in 120 parts water at 25 °cin water, 14,000 mg/l at 20 °c; 5,000 mg/l at 25 °cmiscible with alcohol, ether; soluble in most hydrocarbonsmiscible with ethanol, ethyl ether; soluble in acetone, chloroformsoluble in alcohol, ether, hydrocarbons8.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.7miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis of Butyl Acetate

Specific Scientific Field: Biotechnology for Biofuels and Bioproducts

Summary of the Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors . In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .

Methods of Application or Experimental Procedures: Three strategies were used in this study :

Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .

Industrial Solvent

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid . It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of

Paints and Coatings

Summary of the Application: Butyl acetate is used in surface coatings, including automotive and furniture finishes . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the paint or coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paints and coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Adhesives and Sealants

Summary of the Application: Butyl acetate is used as a solvent in various types of adhesives . It helps to dissolve the adhesive components, providing a smooth application and strong bond .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the adhesive or sealant material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in adhesives and sealants results in a strong, durable bond. It also helps to speed up the drying process .

Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Butyl acetate is an important component in nail polish removers and other cosmetic products . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish remover. When applied to the nails, it helps to dissolve the nail polish, making it easy to remove .

Results or Outcomes: The use of butyl acetate in nail polish removers results in an effective and quick removal of nail polish. It also leaves the nails clean and ready for a new application of polish .

Paper Coatings

Specific Scientific Field: Paper Industry

Summary of the Application: Butyl acetate is used in the production of paper coatings . It acts as a solvent, helping to dissolve the coating material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the coating material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in paper coatings results in a smooth, high-quality finish. It also helps to speed up the drying process .

Food Flavoring

Specific Scientific Field: Food Science

Summary of the Application: Butyl acetate is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple . It is used as a flavoring agent in the food industry .

Methods of Application or Experimental Procedures: Butyl acetate is added to food products in small quantities to enhance or impart specific flavors .

Results or Outcomes: The use of butyl acetate in food products results in enhanced flavors, making the food more appealing to consumers .

Production of Lacquers

Summary of the Application: Butyl acetate is primarily used as a solvent in the production of lacquers . Its high solvency power and medium evaporation rate make it an ideal ingredient in these products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the lacquer material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in lacquers results in a smooth, high-quality finish. It also helps to speed up the drying process .

Varnishes

Summary of the Application: Butyl acetate is used in the production of varnishes . It acts as a solvent, helping to dissolve the varnish material and provide a smooth, even application .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with the varnish material. It acts as a solvent, helping to dissolve the other components and provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in varnishes results in a smooth, high-quality finish. It also helps to speed up the drying process .

Nail Polish

Summary of the Application: Butyl acetate is a component of fingernail polish . It acts as a solvent, helping to dissolve the nail polish and other cosmetic products .

Methods of Application or Experimental Procedures: Butyl acetate is mixed with other ingredients to create nail polish. When applied to the nails, it helps to provide a smooth, even application .

Results or Outcomes: The use of butyl acetate in nail polish results in a smooth, high-quality finish. It also helps to speed up the drying process .

Butyl acetate (CH₃CO₂(CH₂)₃CH₃), also known as n-butyl acetate or butyl ethanoate, is a colorless, flammable liquid with a fruity odor []. It is an ester formed from the condensation of n-butanol and acetic acid []. Butyl acetate is naturally found in various fruits, contributing to their characteristic flavors and aromas []. It plays a role in scientific research as a solvent and a precursor for other chemical syntheses [].


Molecular Structure Analysis

Butyl acetate possesses a simple ester structure. The molecule consists of a central carbonyl (C=O) group flanked by a methyl group (CH₃) from the acetic acid and a butyl group (CH₃CH₂CH₂CH₂) from the n-butanol. The polarity difference between the electron-withdrawing carbonyl and the electron-donating alkyl groups creates a polar covalent bond, giving the molecule a slightly polar character []. This polarity influences its solubility and interaction with other molecules.


Chemical Reactions Analysis

Synthesis

Butyl acetate is typically synthesized via Fischer esterification, a reversible reaction between n-butanol and acetic acid in the presence of a sulfuric acid catalyst [].

CH₃CH₂CH₂CH₂OH (n-butanol) + CH₃COOH (acetic acid) <=> CH₃CO₂CH₂CH₂CH₃ (butyl acetate) + H₂O (water) []

Decomposition

Under high temperatures or in the presence of strong acids or bases, butyl acetate can undergo hydrolysis, breaking back down into its original components, n-butanol and acetic acid [].

CH₃CO₂CH₂CH₂CH₃ (butyl acetate) + H₂O (water) <=> CH₃CH₂CH₂CH₂OH (n-butanol) + CH₃COOH (acetic acid) []

Other Reactions

Butyl acetate can participate in various other reactions depending on the experimental conditions. These include transesterification reactions with other alcohols to form different esters and acylation reactions where the carbonyl group reacts with nucleophiles [].


Physical And Chemical Properties Analysis

  • Melting Point: -78 °C []
  • Boiling Point: 126 °C []
  • Density: 882 kg/m³ []
  • Solubility: Miscible with most organic solvents; slightly soluble in water (7.1 g/L at 25 °C) []
  • Vapor Pressure: 1.5 kPa (at 20 °C) []
  • Flash Point: 72-88 °F (22-31 °C) []

Mechanism of Action (not directly applicable)

Butyl acetate does not possess a specific biological mechanism of action. However, its solvent properties allow it to dissolve other molecules and potentially influence their interactions within a biological system [].

Butyl acetate is a flammable liquid with a moderate vapor pressure. Inhalation of vapors can cause irritation of the respiratory tract, drowsiness, and headaches []. Prolonged or repeated skin contact can lead to dermatitis. Butyl acetate is considered a mild eye irritant [].

  • Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 13.2 g/kg [].
  • Flammability: Butyl acetate vapors are heavier than air and can form explosive mixtures. The flash point is relatively low, indicating a high flammability risk [].

Important Safety Precautions:

  • Always handle butyl acetate in a well-ventilated area.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling the compound.
  • Store butyl acetate in a cool, dry place away from heat sources and open flames.
  • Dispose of waste butyl acetate according to local regulations.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88°F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air.
Liquid; OtherSolid; WetSolid; WetSolid, Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a strong fruity odour
Colorless liquid with a fruity odor.

Color/Form

Colorless liquid

XLogP3

1.8

Exact Mass

116.0837

Boiling Point

259.7 °F at 760 mm Hg (NTP, 1992)
126.1 °C
126.0 °C
126 °C
258°F

Flash Point

72 °F (NTP, 1992)
72 °F (22 °C) (Closed cup)
22 °C c.c.
72°F

Vapor Density

4 (NTP, 1992) (Relative to Air)
4.0 (Air = 1)
Relative vapor density (air = 1): 4.0
4

Density

0.875 at 68 °F (USCG, 1999)
d204 0.88
0.8825 g/cu cm at 20 °C
Relative density (water = 1): 0.88
0.876-0.880
0.88

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.82

Odor

Strong fruity odor
Sweet
Fruity odo

Appearance

Solid powder

Melting Point

-108.2 °F (NTP, 1992)
-78.0 °C
Fp -77 °
-77 °C
-77°C
-78 °C
-107°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

464P5N1905

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: n-Butyl acetate is a colorless liquid. It has a sweet, fruity odor and tastes a little like banana. It is very soluble in water. n-Butyl acetate is found naturally in some fruits and plants. It is a component of tobacco and tobacco smoke. USE: n-Butyl acetate is an important commercial chemical. It is used to make lacquers, artificial leather, photographic films, plastics and as a solvent. It is approved for use in food packaging. It is an ingredient in nail polish and home repair products such as tile caulk. EXPOSURE: Workers that use n-butyl acetate may breathe in vapors or have direct skin contact. The general population may be exposed by breathing air and using consumer products such as tile caulks and nail polishes, eating some foods and smoking cigarettes. If n-butyl acetate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eye, nose, and throat irritation, cough, dizziness, and headache have been reported in humans following inhalation exposure to n-butyl acetate. At very high levels, difficulty breathing, weakness, drowsiness, and unconsciousness have occurred. Skin irritation has been reported with repeated skin exposure. Direct exposure to the eyes resulted in redness and pain. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to low to moderate doses of n-butyl acetate via inhalation before and/or during pregnancy. Decreased offspring weight and delayed bone development were observed at extremely high doses that caused toxicity in the mother (loss of maternal weight, anorexia, decrease weights of the liver and thymus, death of some animals). Data on the potential for n-butyl acetate to cause cancer in laboratory animals were not available. The potential for n-butyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 68 °F (NTP, 1992)
11.51 mmHg
11.5 mm Hg at 25 °C /ext/
Vapor pressure, kPa at 20 °C: 1.2
10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

123-86-4

Wikipedia

Butyl acetate

Biological Half Life

Metabolism studies with male Sprague Dawley rats using radioactive labelled n-butyl acetate indicated that n-butyl acetate was very rapidly eliminated from the blood (biphasic elimination; half life = 0.41 min).
... When n-butyl acetate was added to human blood samples the ... /half-life/ for hydrolysis was 4 minutes. ...

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Prepared from acetic acid and butyl alcohol ... .
Esterification of butanol and acetic acid produces butyl acetate. The catalyst is sulfuric acid. The removal of water by azeotropic separation forces the reaction to completion. The acid catalyst is neutralized and the ester purified by distillation.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Acetic acid, butyl ester: ACTIVE
A new lipase preparation from Rhizopus oryzae was used to catalyze the esterification reaction between acetic acid and butanol to produce butyl acetate ester (pineapple flavor). This flavor compound can be used in food, cosmetic and pharmaceutical industries. Only 3% of butyl acetate was obtained when free lipase was used in the synthesis containing only the substrates. In contrast, the conversion yield reached 25% when immobilized lipase was used under the same conditions. The synthesis of butyl acetate catalyzed by immobilized lipase in nonconventional media was optimized. A maximum conversion yield of 60% in a solvent-free system was obtained under the following conditions: amount of immobilized lipase, 500 IU; amount of initially added water, 45%; acetic acid/butanol molar ratio, 1:1; and in incubation temperature, 37 °C. Immobilized lipase could be repeatedly used for three cycles without a decrease in synthesis activity. The production of butyl acetate esters by immobilized R. oryzae lipase was also studied in the presence of organic solvents. Compared with a solvent-free system, the synthesis activity was improved in the presence of heptane and hexane with conversion yields of 80% and 76%, respectively. However, solvent-free systems tend to purify more easily the products without any toxicity and inflammability problems.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: n-butyl acetate; Matrix: air; Detection Limit: 23.5 picograms.
The US EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy using purge-and-trap techniques. n-Butyl acetate was evaluated. The detection limit was less than 10 ppb.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The effects of combined exposure to n-butyl alcohol and n-butyl acetate on rotarod performance and hot plate behavior in rats and respiratory rate in mice were investigated in the condition of an acute inhalation experiment. Rotarod performance and hot-plate behavior were tested in rats exposed to various concentrations of n-butyl alcohol, n-butyl acetate and their mixture consisting of 50 vol-% n-butyl alcohol and 50 vol-% n-butyl acetate immediately after termination of a 4 hr exposure period. The respiratory rate in mice was recorded continuously before the exposure to solvents, during 6 min of exposure and 6 min after termination of exposure using whole body plethysmographic method. Mice were exposed to vapors of single solvents and their 50:50 vol-% mixture. Both solvents and their mixture caused concentration-dependent disturbances of rotarod performance in rat. The medial effective concentration (EC50) for the effect amounted to 7559 ppm, 8339 ppm, and 10,672 ppm for n-butyl alcohol, n-butyl acetate and their mixture, respectively. Both solvents and their mixture decreased sensitivity to the pain and changes were concentration -dependent. In condition of combined exposure the results obtained in rotarod and hot-plate behavior test indicate the summation of individual solvent effects. The tested solvents resulted in concentration-dependent decrease in respiratory rate in mice. n-Butyl alcohol produced maximal decrease in respiratory rate in the first minute of exposure whereas n-butyl acetate in the sixth minute.
Adult female SPF rats (strain: Sprague-Dawley) were treated with 790 mg ethanol/kg body weight by intraperitoneal injection 30 minutes after the beginning of a 5-hr-inhalation of about 1,000 ppm n-butyl acetate in air via a tracheotomy tube (under urethane anesthesia). The elimination of the ethanol from blood which was increased to about 24 mmol/L (1.1%, g/v) was not delayed during the initial linear phase as compared to control (ethanol treatment without inhalation of n-butyl acetate). During inhalation approximately 24 mumol n-butyl acetate/L were measured in blood without ethanol treatment and approximately 52 mumol n-butanol/L as a metabolite of n-butyl acetate. The n-butanol content in blood was doubled under ethanol treatment. This increase is explained by substrate competition of both alcohols at the alcohol dehydrogenase with ethanol excess.
... The developmental toxic potential ... was examined in Sprague-Dawley rats following whole body inhalation exposure, 6 hr /per/ day, from day 6 to 20 of gestation. ... The developmental toxic effects of simultaneous exposures to ethylbenzene (EB) and /n-butyl acetate/ BA, or to toluene (TOL) and BA were evaluated. Pregnant rats were administered EB (0, 250 or 1000 ppm) and BA (0, 500 or 1500 ppm), or TOL (0, 500 or 1500 ppm) and BA (0, 500, 1500 ppm), separately and in combinations, using a 2 x 2 factorial design. The maternal weight gain was reduced after exposure to 1000 ppm EB, to 1500 ppm BA, or to 1500 ppm TOL, either alone or in binary combinations. A significant reduction of fetal weight was associated with exposure to 1000 ppm EB alone, to either mixtures of EB with BA, or to 1500 ppm TOL alone or combined with BA at either concentration. No embryolethal or teratogenic effects were observed whatever the exposure. There was no evidence of interaction between EB and BA or between TOL and BA in causing maternal or developmental effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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